2-Hydroxy-3-(4-methanesulfonylphenyl)-acrylic acid
Description
Table 1: Registry and Database Identifiers
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 862252-59-3 | |
| MDL Number | MFCD11501370 | |
| IUPAC Name | 2-Hydroxy-3-(4-methanesulfonylphenyl)-acrylic acid |
Alternative synonyms include 3-(4-methanesulfonylphenyl)-2-hydroxypropenoic acid and 2-hydroxy-3-(4-methylsulfonylphenyl)acrylic acid, though these are less commonly used.
Molecular Weight and Empirical Formula Analysis
The empirical formula $$ \text{C}{10}\text{H}{10}\text{O}_{5}\text{S} $$ corresponds to a molecular weight of 242.25 g/mol , calculated as follows:
- Carbon (C): $$ 10 \times 12.01 = 120.10 \, \text{g/mol} $$
- Hydrogen (H): $$ 10 \times 1.008 = 10.08 \, \text{g/mol} $$
- Oxygen (O): $$ 5 \times 16.00 = 80.00 \, \text{g/mol} $$
- Sulfur (S): $$ 1 \times 32.07 = 32.07 \, \text{g/mol} $$
Total : $$ 120.10 + 10.08 + 80.00 + 32.07 = 242.25 \, \text{g/mol} $$.
Table 2: Elemental Composition
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon | 10 | 12.01 | 120.10 |
| Hydrogen | 10 | 1.008 | 10.08 |
| Oxygen | 5 | 16.00 | 80.00 |
| Sulfur | 1 | 32.07 | 32.07 |
| Total | 242.25 |
Properties
Molecular Formula |
C10H10O5S |
|---|---|
Molecular Weight |
242.25 g/mol |
IUPAC Name |
(Z)-2-hydroxy-3-(4-methylsulfonylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H10O5S/c1-16(14,15)8-4-2-7(3-5-8)6-9(11)10(12)13/h2-6,11H,1H3,(H,12,13)/b9-6- |
InChI Key |
LTQAOTPIQQRNGW-TWGQIWQCSA-N |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)/C=C(/C(=O)O)\O |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C=C(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
Starting Materials :
- 4-Methanesulfonylbenzaldehyde
- Glycolic acid (or its anhydride) as the hydroxy-substituted acetic acid derivative.
Conditions :
Mechanism :
- Aldol-like condensation between the aldehyde and acid derivative.
- Dehydration forms the α,β-unsaturated system.
Example Protocol (Adapted from)
- Step 1 : 4-Methanesulfonylbenzaldehyde (10 mmol) and glycolic acid (12 mmol) are refluxed in acetic anhydride (15 mL) with TEA (1.5 mL) for 5 hours.
- Step 2 : The mixture is cooled, hydrolyzed with NaOH (2 M), and acidified with HCl to precipitate the product.
- Yield : ~36–45% after recrystallization.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 130–140°C | |
| Catalyst | Acetic anhydride/TEA | |
| Yield | 36.4% (similar compound) |
Knoevenagel Condensation with Malonic Acid Derivatives
The Knoevenagel reaction is favored for its efficiency in forming C=C bonds. For this compound, the method involves:
Reaction Scheme
Starting Materials :
- 4-Methanesulfonylbenzaldehyde.
- Malonic acid or cyanoacetic acid.
Conditions :
Mechanism :
- Base-catalyzed deprotonation of malonic acid.
- Nucleophilic attack on the aldehyde, followed by dehydration.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Piperidine/TBA-Leucine | |
| Solvent | Ethanol/Water | |
| Yield | 56–79% (optimized) |
Sequential Hydrolysis-Protection Strategy
This method introduces the hydroxyl group post-condensation via demethylation:
Reaction Scheme
Key Data
| Parameter | Value | Source |
|---|---|---|
| Hydrolysis Agent | NaOH (2 M) | |
| Demethylation Temp | 90°C | |
| Overall Yield | 40–50% |
Titanium Tetrachloride (TiCl₄)-Mediated Cyclization
TiCl₄ is employed for its Lewis acid properties, facilitating cyclization and improving regioselectivity:
Reaction Scheme
Key Data
| Parameter | Value | Source |
|---|---|---|
| Catalyst | TiCl₄-Pyridine (1:4) | |
| Reaction Time | 12–24 hours | |
| Yield | 66–79% |
Enzymatic Condensation in Ionic Liquids
Emerging green chemistry approaches use amino acid ionic liquids (AAILs) as catalysts:
Reaction Scheme
Key Data
| Parameter | Value | Source |
|---|---|---|
| Catalyst | [TBA][Leu] | |
| Solvent | Water | |
| Yield | 75–85% |
Comparative Analysis of Methods
| Method | Yield (%) | Temperature (°C) | Catalytic System | Advantages |
|---|---|---|---|---|
| Perkin Condensation | 36–45 | 130–140 | Acetic anhydride/TEA | High regioselectivity |
| Knoevenagel | 50–65 | 80–100 | Piperidine/[TBA][Leu] | Solvent-free options |
| Hydrolysis-Protection | 40–50 | 90 | NaOH | Compatible with sensitive groups |
| TiCl₄-Mediated | 66–79 | 25 (RT) | TiCl₄-Pyridine | High yield, short reaction time |
| Enzymatic (AAILs) | 75–85 | 50 | [TBA][Leu] | Green chemistry, high efficiency |
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(4-methanesulfonylphenyl)-acrylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acrylic acid moiety can be reduced to a propionic acid derivative using reducing agents like sodium borohydride.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions
Reduction: Sodium borohydride in methanol or ethanol
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products
Oxidation: 2-Oxo-3-(4-methanesulfonylphenyl)-acrylic acid
Reduction: 2-Hydroxy-3-(4-methanesulfonylphenyl)-propionic acid
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Biological Activities
Anti-Inflammatory Properties:
The compound exhibits significant anti-inflammatory effects by acting as a dual inhibitor of COX-2 and LOX enzymes. Research indicates that certain derivatives of this compound show a high selectivity index for COX-2 inhibition, making them comparable to established anti-inflammatory drugs like rofecoxib .
Structure-Activity Relationship:
The structure-activity relationship studies have revealed that modifications at the C-2 position of the acrylic acid moiety can lead to enhanced potency against COX-2 and LOX. For instance, compounds with specific substitutions on the phenyl ring demonstrated IC50 values in the low micromolar range, indicating strong inhibitory effects .
3.1. Anti-Cancer Activity
A study evaluated derivatives of 2-hydroxy-3-(4-methanesulfonylphenyl)-acrylic acid for their anticancer properties. These compounds were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis . The findings suggest potential applications in cancer therapeutics.
3.2. Antiviral Effects
Recent investigations into the antiviral activities of related compounds have shown that derivatives based on the structure of 2-hydroxy-3-(4-methanesulfonylphenyl)-acrylic acid possess activity against respiratory viruses, including respiratory syncytial virus (RSV) and herpes simplex virus (HSV). These studies highlight the versatility of this compound in addressing viral infections .
Comparative Data Table
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(4-methanesulfonylphenyl)-acrylic acid involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The pathways involved can include inhibition of inflammatory mediators or disruption of cancer cell proliferation.
Comparison with Similar Compounds
Physical and Chemical Properties
Key analogs are compared in Table 1 based on melting points (m.p.), HPLC retention times, and substituent effects:
Notes:
- The methanesulfonyl (MsPh) group increases molecular polarity, leading to higher melting points compared to non-sulfonated analogs.
- Electron-withdrawing groups (e.g., Br, MsPh) at C3 reduce HPLC retention times due to enhanced solubility in polar mobile phases.
- Hydroxy groups at C2 (as in the target compound) may lower melting points compared to methoxy or acetoxy derivatives (e.g., A1 vs. C3).
Key Findings :
- Substituent Position : 3-Substituted phenyl groups (e.g., 3-Br in 9h) improve COX-2 selectivity over 4-substituted analogs.
- Hydroxy Groups : 4-OH substituents (e.g., in compound 13) enhance 5-LOX inhibition via hydrogen bonding.
- Methanesulfonyl (MsPh) : The MsPh group at C3 likely improves COX-2 binding by mimicking the sulfonamide pharmacophore in rofecoxib.
Biological Activity
2-Hydroxy-3-(4-methanesulfonylphenyl)-acrylic acid (CAS 862252-59-3) is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and analgesic effects. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-Hydroxy-3-(4-methanesulfonylphenyl)-acrylic acid is C10H10O5S. Its structure features a hydroxyl group and a methanesulfonyl group attached to a phenyl ring, which contributes to its biological activity. The compound is categorized under acrylic acids, which are known for their diverse pharmacological properties.
Research indicates that 2-Hydroxy-3-(4-methanesulfonylphenyl)-acrylic acid exhibits anti-inflammatory properties primarily through the inhibition of cyclooxygenase (COX) enzymes. Specifically, it has been studied for its dual inhibition of COX-1 and COX-2 enzymes, which are pivotal in the inflammatory response.
Inhibition of COX Enzymes
A study evaluated a series of compounds similar to 2-Hydroxy-3-(4-methanesulfonylphenyl)-acrylic acid for their COX inhibitory activities. The results demonstrated that certain derivatives showed higher COX-1 inhibitory activity than Meloxicam, a commonly used anti-inflammatory drug. Notably, one compound exhibited significant COX-2 activity surpassing that of Meloxicam, indicating the potential for selective anti-inflammatory effects .
Anti-inflammatory Effects
The anti-inflammatory effects of 2-Hydroxy-3-(4-methanesulfonylphenyl)-acrylic acid were assessed through various in vitro assays, including:
- Cell Viability Assays : Most tested derivatives did not exhibit cytotoxicity at concentrations relevant for therapeutic use. For instance, compounds with lower IC50 values (e.g., 49.47 μM) indicated potential for safe use in clinical applications .
- Inhibition Studies : The compound demonstrated significant inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory pathway.
Table: Summary of Biological Activities
| Activity Type | Measurement Method | Result |
|---|---|---|
| COX-1 Inhibition | Colorimetric Assay | IC50 < 70 μM |
| COX-2 Inhibition | Colorimetric Assay | IC50 comparable to Meloxicam |
| Cytotoxicity | Cell Viability Assay | IC50 > 500 μM |
Case Studies and Research Findings
Several case studies have illustrated the efficacy of 2-Hydroxy-3-(4-methanesulfonylphenyl)-acrylic acid in animal models:
- Writhing Syndrome Test : Compounds were tested for analgesic effects using the writhing syndrome model, showing significant pain relief at doses up to 1/80 LD50.
- Hot Plate Test : In this test, compounds demonstrated effective analgesic properties at doses up to 1/20 LD50, suggesting central analgesic mechanisms .
- Inflammation Models : Inflammatory responses were significantly reduced in animal models treated with this compound compared to control groups.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for structural characterization of 2-Hydroxy-3-(4-methanesulfonylphenyl)-acrylic acid, and how should data be interpreted?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to identify the hydroxy, acrylic acid, and methanesulfonylphenyl groups. Compare chemical shifts with structurally similar compounds, such as 3-(4-hydroxyphenyl)acrylic acid derivatives, to confirm substituent positions .
- IR Spectroscopy : Detect characteristic peaks for the carboxylic acid (O–H stretch, ~2500–3300 cm), sulfonyl group (S=O asymmetric/symmetric stretches, ~1350–1150 cm), and conjugated double bond (C=C, ~1630 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) can confirm molecular weight and fragmentation patterns. For example, loss of the sulfonyl group (SOCH) may occur under specific ionization conditions.
Q. What are the optimal storage conditions for 2-Hydroxy-3-(4-methanesulfonylphenyl)-acrylic acid to ensure stability?
- Methodological Answer :
- Store in a dark, airtight container under dry conditions at room temperature to prevent hydrolysis or photodegradation of the sulfonyl and acrylic acid groups. Avoid exposure to moisture, as the compound may form hydrates or degrade .
- Regularly monitor purity via HPLC or TLC, especially after prolonged storage.
Q. How can X-ray crystallography be applied to resolve the crystal structure of this compound?
- Methodological Answer :
- Single-Crystal Growth : Use slow evaporation from a polar solvent (e.g., ethanol/water mixtures) to obtain diffraction-quality crystals.
- Data Collection and Refinement : Employ SHELX programs (e.g., SHELXL) for structure solution and refinement. The methanesulfonyl group’s electron density can be challenging due to its flexibility; apply restraints or constraints during refinement .
- Validation : Cross-check crystallographic data (e.g., bond lengths, angles) with similar structures, such as (Z)-2-Hydroxy-3-(4-methoxyphenyl)-acrylic acid .
Advanced Research Questions
Q. What synthetic strategies are effective for introducing the methanesulfonyl group at the para position of the phenyl ring?
- Methodological Answer :
- Direct Sulfonation : React 3-(4-hydroxyphenyl)acrylic acid with methanesulfonyl chloride (CHSOCl) in the presence of a base (e.g., pyridine) under anhydrous conditions. Monitor reaction progress via H NMR to avoid over-sulfonation .
- Protection/Deprotection : Protect the hydroxy group with a tert-butyldimethylsilyl (TBS) ether before sulfonation, then deprotect using tetrabutylammonium fluoride (TBAF). This approach minimizes side reactions .
Q. How can researchers resolve discrepancies between experimental data (e.g., conflicting NMR results or unexpected reaction outcomes)?
- Methodological Answer :
- Cross-Validation : Combine multiple techniques (e.g., X-ray crystallography, 2D NMR, and HRMS) to confirm structural assignments. For example, unexpected peaks in NMR may arise from tautomerism or impurities; use COSY or NOESY to clarify .
- Reaction Optimization : If yields are low, screen catalysts (e.g., Lewis acids like AlCl) or solvents (e.g., DMF for polar intermediates). Refer to synthetic protocols for analogous compounds, such as 3-(4-methoxyphenyl)acrylic acid .
Q. What computational methods are suitable for predicting the compound’s reactivity or interactions with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict sites of electrophilic/nucleophilic attack. Compare with experimental data from similar compounds, such as 3-(4-hydroxyphenyl)propanoic acid derivatives .
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) based on the sulfonyl group’s electrostatic potential. Validate docking poses with molecular dynamics simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
